molecular formula C17H15BrFNO B1324857 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone CAS No. 898754-97-7

2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone

Cat. No.: B1324857
CAS No.: 898754-97-7
M. Wt: 348.2 g/mol
InChI Key: OGAVKDGYZRFLAX-UHFFFAOYSA-N
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Description

2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a chemical compound with the molecular formula C16H13BrFNO. It is known for its unique structure, which includes an azetidine ring, a bromine atom, and a fluorine atom attached to a benzophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-3-fluorobenzophenone with azetidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the formation of the azetidinomethyl group.

Industrial Production Methods

While specific industrial production methods for 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. For instance, the azetidine ring and halogen atoms may play a role in binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the azetidine ring, bromine, and fluorine atoms in 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone makes it unique compared to similar compounds.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAVKDGYZRFLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643712
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-97-7
Record name [2-(1-Azetidinylmethyl)phenyl](4-bromo-3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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